Cyclopropane, (1-methylethyl)-
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Overview
Description
It is a colorless liquid with a boiling point of approximately 58.45°C and a density of 0.6936 g/cm³ . This compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
ISO-PROPYLCYCLOPROPANE can be synthesized through various methods, including the reaction of carbenes with alkenes. One common method involves the addition of methylene (CH2) to alkenes or cycloalkenes . Another approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents
Industrial Production Methods
Industrial production of ISO-PROPYLCYCLOPROPANE typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide produces cyclopropyl arenes in good yields . This method is advantageous due to its high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ISO-PROPYLCYCLOPROPANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert ISO-PROPYLCYCLOPROPANE to cyclopropyl alkanes.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Cyclopropyl ketones and alcohols.
Reduction: Cyclopropyl alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
ISO-PROPYLCYCLOPROPANE has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ISO-PROPYLCYCLOPROPANE involves its interaction with molecular targets and pathways. The cyclopropane ring imposes conformational rigidity on the molecule, which can enhance its binding affinity to specific targets . This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simpler cycloalkane with the formula C3H6.
Methylcyclopropane: A cyclopropane derivative with a methyl group attached.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group attached.
Uniqueness
ISO-PROPYLCYCLOPROPANE is unique due to its isopropyl group, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives.
Properties
CAS No. |
3638-35-5 |
---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
propan-2-ylcyclopropane |
InChI |
InChI=1S/C6H12/c1-5(2)6-3-4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
HPBROFGYTXOJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1 |
physical_description |
Liquid; |
vapor_pressure |
205.0 [mmHg] |
Origin of Product |
United States |
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